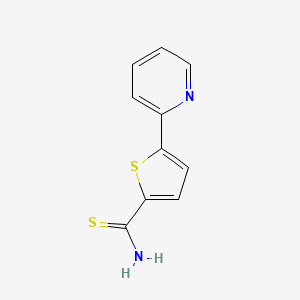

5-(Pyridin-2-yl)thiophene-2-carbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylthiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYHCOULKKDLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(S2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379825 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-91-8 | |

| Record name | 5-(Pyridin-2-yl)thiophene-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic data, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the areas of kinase inhibition and gastrointestinal disorders.

Chemical Properties and Data

This compound is a sulfur and nitrogen-containing heterocyclic compound. Its structure, featuring interconnected pyridine and thiophene rings, makes it a scaffold of interest for exploring diverse biological activities.[1]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂S₂ | PubChem[1] |

| Molecular Weight | 220.3 g/mol | PubChem[1] |

| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | PubChem[1] |

| CAS Number | 306934-91-8 | PubChem[1] |

| Appearance | Expected to be a solid | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, based on the analysis of structurally similar compounds, the following characteristic peaks can be predicted.

¹H NMR (Predicted): (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~8.6 | d | Pyridine-H6 |

| ~8.0 | d | Pyridine-H3 |

| ~7.9 | t | Pyridine-H4 |

| ~7.8 | d | Thiophene-H3 |

| ~7.6 | d | Thiophene-H4 |

| ~7.3 | t | Pyridine-H5 |

| ~9.5-10.0 (broad s) | s | -CSNH₂ |

¹³C NMR (Predicted): (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~190 | C=S |

| ~152 | Pyridine-C2 |

| ~149 | Pyridine-C6 |

| ~145 | Thiophene-C5 |

| ~140 | Thiophene-C2 |

| ~137 | Pyridine-C4 |

| ~128 | Thiophene-C4 |

| ~125 | Thiophene-C3 |

| ~122 | Pyridine-C5 |

| ~120 | Pyridine-C3 |

IR Spectroscopy (Predicted):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3400-3200 | N-H stretching (amide) |

| 3100-3000 | C-H stretching (aromatic) |

| 1620-1600 | C=C stretching (aromatic) |

| 1500-1400 | C=N stretching (pyridine) |

| 1350-1250 | C=S stretching |

Mass Spectrometry (Predicted):

| m/z | Assignment |

|---|---|

| 220 | [M]⁺ |

| 203 | [M-NH₃]⁺ |

| 177 | [M-CSN]⁺ |

| 111 | [C₄H₃S-CN]⁺ |

| 78 | [C₅H₄N]⁺ |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, commonly involving a Suzuki-Miyaura cross-coupling reaction to form the pyridyl-thiophene core, followed by functional group transformation to introduce the carbothioamide moiety.

Synthesis Pathway

A plausible synthetic route is outlined below:

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar Suzuki-Miyaura reactions involving pyridyl and thiophene moieties.[2][3]

-

Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromopyridine (1.0 eq), thiophene-2-carbonitrile-5-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

-

Reaction: Heat the mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 5-(Pyridin-2-yl)thiophene-2-carbonitrile.

Experimental Protocol: Thioamide Formation

This protocol is based on the known conversion of nitriles to thioamides using hydrogen sulfide.[4]

-

Reaction Setup: Dissolve 5-(Pyridin-2-yl)thiophene-2-carbonitrile (1.0 eq) in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet, stirrer, and condenser.

-

Hydrogen Sulfide Addition: Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction is typically exothermic and may require a water bath for temperature control.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

-

Work-up: Upon completion, cool the reaction mixture and remove excess hydrogen sulfide by purging with nitrogen. Remove the solvent under reduced pressure.

-

Purification: Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the product. Filter the precipitate, wash with cold water and a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Biological Activity and Experimental Protocols

Derivatives of this compound have shown a range of biological activities, including kinase inhibition and antisecretory effects.

Kinase Inhibition

The pyridyl-thiophene scaffold is present in molecules that act as kinase inhibitors, which are crucial regulators of cell signaling.[5]

This is a generic protocol for a luminescence-based kinase assay to determine the IC₅₀ of the compound.[6][7]

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Assay Plate Preparation: Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Kinase Reaction: Prepare a master mix containing the target kinase, a suitable substrate, and ATP in an appropriate assay buffer. Add the master mix to all wells to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection: Add a detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Antisecretory and Antiulcer Activity

Thioamide derivatives have been reported to possess antisecretory and antiulcer properties. The Shay rat model is a common in vivo method to evaluate these activities.[8][9][10][11][12]

This protocol is based on the established Shay rat model for evaluating anti-secretory and anti-ulcer agents.[8][10][11]

-

Animal Preparation: Wistar rats are fasted for 36-48 hours with free access to water.

-

Dosing: The test compound, a positive control (e.g., ranitidine), or the vehicle is administered orally one hour before surgery.

-

Surgical Procedure: The rats are anesthetized, and a midline abdominal incision is made. The pylorus is ligated without damaging the blood supply. The abdominal wall is then sutured.

-

Incubation: The animals are allowed to recover and are kept for 4 hours.

-

Sample Collection: After 4 hours, the animals are sacrificed. The stomach is removed, and the gastric contents are collected.

-

Analysis of Gastric Secretion: The volume, pH, and total acidity of the gastric juice are measured.

-

Ulcer Index Determination: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The number and severity of ulcers are scored to calculate the ulcer index.

-

Statistical Analysis: The data from the treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA) to determine the significance of the anti-secretory and anti-ulcer effects.

Conclusion

This compound is a promising heterocyclic scaffold with potential applications in drug discovery. This technical guide has provided a summary of its chemical properties, plausible synthetic routes with detailed experimental protocols, and an overview of its potential biological activities, including kinase inhibition and antisecretory effects. The provided information aims to facilitate further research and development of this and related compounds as therapeutic agents. Further experimental validation of the predicted properties and biological activities is warranted.

References

- 1. This compound | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-secretory and anti-ulcer activity of Surasa, A poly herbal formulation in pylorus ligated (Shay) rat model – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. benchchem.com [benchchem.com]

- 10. pharmacyinfoline.com [pharmacyinfoline.com]

- 11. Experiment no 1 | PPTX [slideshare.net]

- 12. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]

Technical Guide: 5-(Pyridin-2-yl)thiophene-2-carbothioamide and its Analogs

CAS Number: 306934-91-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound featuring a pyridine ring linked to a thiophene-2-carbothioamide moiety. While specific in-depth experimental data for this particular compound (CAS 306934-91-8) is limited in publicly available literature, the pyridinyl-thiophene scaffold is a recognized pharmacophore in medicinal chemistry.[1] Derivatives of this structural class have shown a range of biological activities, indicating the potential of this scaffold for further investigation in drug discovery.[1]

This guide provides a summary of the available physicochemical properties of this compound and explores the synthesis, biological activities, and potential mechanisms of action of structurally related compounds.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈N₂S₂ | PubChem[2] |

| Molecular Weight | 220.3 g/mol | PubChem[2] |

| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | PubChem[2] |

| CAS Number | 306934-91-8 | PubChem[2] |

| Topological Polar Surface Area | 99.2 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general synthetic strategies for this class of compounds have been described. A common approach involves the construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group.[1]

General Synthetic Pathway

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below.[1] The key step in forming the bi-heterocyclic core is often a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling.[1]

Alternative Synthetic Routes

An alternative strategy involves the coupling of a pre-functionalized thiophene with a pyridine derivative. For instance, 5-bromothiophene-2-carbonitrile can be coupled with 2-pyridylboronic acid. The resulting 5-(pyridin-2-yl)thiophene-2-carbonitrile can then be converted to the carbothioamide by reaction with hydrogen sulfide in the presence of a base.[1]

Biological Activity and Potential Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridine and thiophene derivatives.[3][4] For example, sulfonamide-functionalized pyridine carbothioamides have been evaluated as tubulin polymerization inhibitors.[5] Some of these compounds exhibited potent cytotoxicity against various cancer cell lines, including A549 (lung), MCF-7 (breast), PC-3 (prostate), and HepG2 (liver), with IC50 values in the low micromolar range.[5]

Anti-inflammatory Activity

Pyridine carbothioamide analogs have been assessed for their anti-inflammatory potential.[6] In one study, these compounds were evaluated for their ability to inhibit human nitric oxide synthase, cyclooxygenase-1, and cyclooxygenase-2.[6] The in vitro anti-inflammatory activity demonstrated half-maximal inhibitory concentration (IC50) values ranging from 10.25 µM to 23.15 µM.[6]

Neurological and Other Activities

Thioalkyl derivatives of pyridine have been investigated for their psychotropic properties, showing potential anticonvulsant, sedative, and anxiolytic effects.[7]

Hypothetical Signaling Pathway

Based on the reported tubulin-targeting activity of similar pyridine carbothioamides, a potential mechanism of action could involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[5]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, this section provides a general overview of methodologies used for the synthesis and biological evaluation of similar compounds, which can serve as a starting point for researchers.

General Procedure for Suzuki Coupling

The following is a representative, generalized protocol for a Suzuki coupling reaction to form the pyridinyl-thiophene core, adapted from literature on similar syntheses.

Materials:

-

Aryl halide (e.g., 2-bromopyridine)

-

Aryl boronic acid (e.g., thiophene-2-boronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, DMF, Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add the aryl halide (1.0 eq), aryl boronic acid (1.1-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This compound belongs to a class of compounds with significant potential in medicinal chemistry. While specific biological data for this exact molecule is scarce, the available literature on analogous structures suggests that this scaffold is a promising starting point for the development of new therapeutic agents, particularly in the areas of oncology and anti-inflammatory research. Further investigation is warranted to fully elucidate the biological activity and therapeutic potential of this compound and its derivatives. Researchers are encouraged to use the general methodologies outlined in this guide as a foundation for their studies.

References

- 1. This compound | 306934-91-8 | Benchchem [benchchem.com]

- 2. This compound | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbothioamide: Molecular Structure, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 5-(Pyridin-2-yl)thiophene-2-carbothioamide. This heterocyclic compound, at the intersection of pyridine and thiophene chemistries, presents a scaffold of considerable interest in medicinal chemistry. This document consolidates available data on its chemical properties, outlines synthetic methodologies, and explores its potential as a modulator of key biological pathways, particularly in the context of kinase inhibition. Detailed experimental protocols for relevant assays are also provided to facilitate further research and development.

Molecular Structure and Chemical Properties

This compound is a small molecule characterized by the fusion of a pyridine and a thiophene ring, with a carbothioamide functional group attached to the thiophene moiety. The presence of these distinct chemical features imparts specific physicochemical properties that are crucial for its biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂S₂ | [1] |

| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide | [1] |

| CAS Number | 306934-91-8 | [1] |

| Molecular Weight | 220.3 g/mol | [1] |

| InChI Key | VOYHCOULKKDLRP-UHFFFAOYSA-N | [1] |

| SMILES | NC(=S)c1ccc(s1)-c2ccccn2 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through multi-step synthetic pathways. A common strategy involves the initial construction of the 5-(pyridin-2-yl)thiophene core, followed by the introduction of the carbothioamide group.

A prevalent method for forming the core structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction efficiently creates a carbon-carbon bond between a pyridine derivative and a thiophene derivative.

Experimental Protocol: Synthesis of a Carbothioamide Derivative

While a specific protocol for the title compound is not detailed in the literature, the following general procedure for the synthesis of a thioamide from a nitrile can be adapted. This protocol is based on the reaction of a cyanopyridine with hydrogen sulfide[5].

Materials:

-

5-(Pyridin-2-yl)thiophene-2-carbonitrile (starting material)

-

Hydrogen sulfide (gas or a suitable donor like NaHS)

-

Pyridine (as a basic catalyst and solvent)

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (for acidification)

-

Anhydrous sodium sulfate

Procedure:

-

Prepare a solution of 5-(pyridin-2-yl)thiophene-2-carbonitrile in a mixture of pyridine and ethanol in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser.

-

Bubble a slow stream of hydrogen sulfide gas through the stirred solution at room temperature. The reaction may be exothermic and require cooling with a water bath.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture and remove excess hydrogen sulfide by passing a stream of nitrogen gas through the solution.

-

Remove the solvent under reduced pressure to obtain a crude solid.

-

Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the final product.

-

Filter the precipitate, wash with cold water, followed by a small amount of cold diethyl ether.

-

Dry the solid over anhydrous sodium sulfate to yield pure this compound.

Biological Activity and Potential Applications

The combination of pyridine, thiophene, and carbothioamide moieties suggests that this compound is a promising candidate for drug discovery, particularly in the field of oncology. Thiophene derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[6][7]. Pyridine-containing compounds are also prevalent in many approved drugs and are known to interact with various biological targets[8]. The carbothioamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity with target proteins.

Kinase Inhibition

A significant area of interest for thiophene-based compounds is the inhibition of protein kinases.[9][10][11][12] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Many kinase inhibitors are ATP-competitive, and the thiophene scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases.

While the specific kinase targets of this compound have not been elucidated, related thiophene and imidazopyridine derivatives have been identified as inhibitors of Polo-Like Kinase 1 (PLK1), a crucial regulator of mitosis.[10][11][12][13]

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound, a series of in vitro assays can be employed.

This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a test compound.[9][14][15]

Materials:

-

Target kinase and its specific substrate

-

ATP

-

Kinase reaction buffer

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 384-well plate, add the kinase, its substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., luminescence), which is inversely proportional to kinase activity, using the detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

This assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to determine the cytotoxic effects of a compound.[9][16]

Materials:

-

Cancer cell line(s) of interest

-

Cell culture medium and supplements

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Quantitative Structure-Activity Relationship (QSAR) Considerations

QSAR studies on thiophene and imidazopyridine derivatives as PLK1 inhibitors have provided insights into the structural features that govern their activity.[10][11][12][13][17] These studies often employ multivariate linear regression to correlate molecular descriptors with biological activity. Key descriptors can include 3D molecular features that influence how the molecule fits into the kinase active site.

For this compound, a QSAR model would likely consider:

-

Steric properties: The size and shape of the molecule, which will affect its ability to bind to the target.

-

Electronic properties: The distribution of charge within the molecule, which will influence hydrogen bonding and other electrostatic interactions.

-

Hydrophobicity: The lipophilicity of the molecule, which affects its cell permeability and binding to hydrophobic pockets in the target protein.

The development of a robust QSAR model for a series of analogues of this compound would be a valuable tool for guiding the design of more potent and selective inhibitors.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics, particularly in the area of oncology. Its synthesis is achievable through established chemical reactions, and its structural features suggest a high potential for biological activity, likely through the inhibition of protein kinases. Further research, including detailed crystallographic studies, the elucidation of its specific biological targets, and comprehensive structure-activity relationship analyses, is warranted to fully explore the therapeutic potential of this and related compounds. The experimental protocols provided in this guide offer a starting point for researchers to undertake these critical investigations.

References

- 1. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(Pyridin-2-yl)thiophene-2-thiocarboxamide [synhet.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. benchchem.com [benchchem.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ovid.com [ovid.com]

- 11. researchgate.net [researchgate.net]

- 12. QSAR models for thiophene and imidazopyridine derivatives inhibitors of the Polo-Like Kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-(pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-stage process: the construction of the core 5-(pyridin-2-yl)thiophene-2-carboxamide structure via a Suzuki-Miyaura cross-coupling reaction, followed by the thionation of the amide functionality to yield the target carbothioamide. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its synthesis in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved in two key steps, starting from commercially available precursors. The overall transformation is outlined below:

Figure 1: Overall synthetic pathway for this compound.

II. Data Presentation

The following table summarizes the key reactants, intermediates, and the final product of the proposed synthetic pathway, along with their relevant physicochemical properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State |

| 5-Bromothiophene-2-carboxamide | C₅H₄BrNOS | 206.06 | Solid |

| Pyridine-2-boronic acid | C₅H₆BNO₂ | 122.92 | Solid |

| 5-(Pyridin-2-yl)thiophene-2-carboxamide | C₁₀H₈N₂OS | 204.25 | Solid |

| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | Solid |

| This compound | C₁₀H₈N₂S₂ | 220.32 | Solid |

III. Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of 5-(Pyridin-2-yl)thiophene-2-carboxamide via Suzuki-Miyaura Cross-Coupling

This procedure details the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carboxamide with pyridine-2-boronic acid.

Materials:

-

5-Bromothiophene-2-carboxamide

-

Pyridine-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-bromothiophene-2-carboxamide (1.0 eq), pyridine-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-2-yl)thiophene-2-carboxamide.

Expected Yield: 60-80%

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Step 2: Thionation of 5-(Pyridin-2-yl)thiophene-2-carboxamide

This protocol describes the conversion of the synthesized amide to the target thioamide using Lawesson's reagent.

Materials:

-

5-(Pyridin-2-yl)thiophene-2-carboxamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 5-(pyridin-2-yl)thiophene-2-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq).

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir under an inert atmosphere for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Expected Yield: 70-90%

Figure 3: Experimental workflow for the thionation reaction.

IV. Conclusion

The described two-step synthetic pathway provides a reliable and efficient method for the preparation of this compound. The use of a Suzuki-Miyaura cross-coupling reaction allows for the versatile construction of the core bi-heterocyclic system, while the subsequent thionation with Lawesson's reagent is a high-yielding transformation. This guide provides the necessary technical details for researchers and drug development professionals to synthesize this compound for further investigation in various research and development applications. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety procedures.

An In-depth Technical Guide to 5-(Pyridin-2-yl)thiophene-2-carbothioamide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic combination of distinct heterocyclic scaffolds into a single molecular entity is a proven approach for the discovery of novel therapeutic agents. The amalgamation of pyridine and thiophene rings, in particular, has garnered significant attention due to the diverse pharmacological activities exhibited by these individual moieties. This technical guide provides a comprehensive overview of 5-(Pyridin-2-yl)thiophene-2-carbothioamide , a molecule of considerable interest at the intersection of these two important pharmacophores. This document details its chemical identity, plausible synthetic routes, and explores its biological potential based on the activities of structurally related compounds.

Chemical Identity and Properties

IUPAC Name and Synonyms

The compound with the chemical structure featuring a pyridine ring linked at the 2-position to the 5-position of a thiophene ring, which in turn is substituted with a carbothioamide group at its 2-position, is formally named according to IUPAC nomenclature.

Preferred IUPAC Name: this compound[1]

This name is derived by identifying the parent thiophene ring, which is substituted at position 2 with a carbothioamide group and at position 5 with a pyridin-2-yl group.

A variety of synonyms are also used in chemical literature and commercial catalogs to refer to this compound. These alternative names are valuable for comprehensive literature searches and material sourcing.

| Synonym | Source |

| 5-(2-Pyridinyl)-2-thiophenecarbothioamide | Chemical Supplier |

| 5-Pyridin-2-ylthiophene-2-thiocarboxamide | Chemical Supplier |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 306934-91-8 | [1] |

| Molecular Formula | C₁₀H₈N₂S₂ | [1] |

| Molecular Weight | 220.3 g/mol | [1] |

| InChIKey | VOYHCOULKKDLRP-UHFFFAOYSA-N | [1] |

| SMILES | NC(=S)c1ccc(s1)-c2ccccn2 |

Synthetic Pathways

A logical synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 2-halopyridine with a thiophene-boronic acid derivative, a key step in the synthesis of the pyridine-thiophene scaffold.[2][3]

Materials:

-

2-Bromopyridine (1.0 eq)

-

5-Formylthiophene-2-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add 2-bromopyridine, 5-formylthiophene-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

-

Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-(pyridin-2-yl)thiophene-2-carbaldehyde.

Experimental Protocol: Conversion of Aldehyde to Carbothioamide

This two-step protocol outlines the conversion of the intermediate aldehyde to the final carbothioamide product.

Step 1: Conversion of Aldehyde to Nitrile

-

Dissolve 5-(pyridin-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of formic acid and water.

-

Add hydroxylamine hydrochloride (1.1 eq) and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the crude oxime.

-

To the crude oxime, add acetic anhydride and heat the mixture.

-

After the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield 5-(pyridin-2-yl)thiophene-2-carbonitrile.

Step 2: Conversion of Nitrile to Carbothioamide

-

Dissolve 5-(pyridin-2-yl)thiophene-2-carbonitrile in a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature. Alternatively, a source of H₂S such as sodium hydrosulfide (NaSH) can be used.

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess H₂S by purging with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited in the public domain, the analysis of structurally related compounds provides strong indications of its potential therapeutic applications. The pyridine-thiophene scaffold is a recognized pharmacophore in several areas of drug discovery.

Anticancer Activity

Derivatives of pyridine-thiophene have demonstrated significant potential as anticancer agents.[4][5][6] The mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

A hypothetical signaling pathway that could be targeted by pyridine-thiophene derivatives is the MAP kinase pathway, which is frequently hyperactivated in various cancers.

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Representative Anticancer Activity of Related Compounds:

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Pyridine-Thiophene Hybrid | A549 (Lung) | 0.452 µM | [6] |

| Thiophene Carboxamide | T24 (Bladder) | 0.43 µM | [7] |

| Pyridine-Thiophene Hybrid | MCF-7 (Breast) | IC₅₀ values in µM range | [4] |

Antimicrobial Activity

Thiophene-2-carbothioamide and its derivatives are known to possess antimicrobial properties.[8] The sulfur and nitrogen atoms in the carbothioamide group can act as key binding elements to biological targets in microorganisms.

Representative Antimicrobial Activity of Related Compounds:

| Compound Class | Microorganism | Activity (MIC) | Reference |

| Thiophene-based heterocycle | C. difficile | 2-4 µg/mL | [9] |

| Thiophene derivative | E. coli | 8 mg/L | [10] |

| Thiophene-2-carboxamide | S. aureus | MIC₅₀ 16-32 mg/L | [10] |

Experimental Protocol: In Vitro Anticancer Cell Viability (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.[9]

Materials:

-

Bacterial strain (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound is a molecule with a compelling chemical architecture that suggests a high potential for biological activity. Based on the extensive research into related pyridine-thiophene and thiophene-carbothioamide derivatives, this compound warrants further investigation as a potential anticancer and antimicrobial agent. The synthetic routes outlined in this guide provide a practical foundation for its preparation and future derivatization to explore structure-activity relationships. Future research should focus on the definitive synthesis and biological evaluation of this specific compound to ascertain its therapeutic potential. In particular, screening against a panel of kinases and a broad range of microbial strains would be a logical next step in elucidating its mechanism of action and spectrum of activity.

References

- 1. This compound | C10H8N2S2 | CID 2776127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | CoLab [colab.ws]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-(Pyridin-2-yl)thiophene-2-carbothioamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Pyridin-2-yl)thiophene-2-carbothioamide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural framework, incorporating both a pyridine and a thiophene ring system linked to a carbothioamide functional group, suggests potential applications in drug design and as a versatile synthetic building block. This technical guide provides a summary of the available chemical data, a generalized synthetic approach, and outlines the necessary experimental protocols for its characterization.

Chemical and Physical Properties

Basic chemical information for this compound has been compiled from publicly accessible databases.

| Property | Value | Source |

| CAS Number | 306934-91-8 | [1][2] |

| Molecular Formula | C₁₀H₈N₂S₂ | [2] |

| Molecular Weight | 220.3 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| InChI Key | VOYHCOULKKDLRP-UHFFFAOYSA-N | [2] |

Synthesis Pathway

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic pathway for this compound.

Spectroscopic Data (Anticipated)

Although specific experimental data for this compound is not publicly available, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds. The following tables outline the anticipated data that would be obtained through standard analytical techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |

| ~9.5 - 10.5 | br s | NH₂ |

| ~8.5 - 8.7 | d | Pyridine H6 |

| ~7.7 - 7.9 | td | Pyridine H4 |

| ~7.5 - 7.7 | d | Thiophene H3 or H4 |

| ~7.3 - 7.5 | d | Pyridine H5 |

| ~7.2 - 7.4 | d | Thiophene H3 or H4 |

| ~7.0 - 7.2 | dd | Pyridine H3 |

¹³C NMR Spectroscopy

| Chemical Shift (δ) (ppm) | Assignment |

| ~190 - 200 | C=S |

| ~150 - 155 | Pyridine C2 |

| ~148 - 152 | Pyridine C6 |

| ~140 - 145 | Thiophene C5 |

| ~136 - 140 | Pyridine C4 |

| ~130 - 135 | Thiophene C2 |

| ~125 - 130 | Thiophene CH |

| ~123 - 127 | Thiophene CH |

| ~120 - 124 | Pyridine C5 |

| ~118 - 122 | Pyridine C3 |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| ~1600 | C=N stretching (Pyridine) |

| ~1580 | N-H bending |

| ~1470 | Aromatic C=C stretching |

| ~1300 | C=S stretching |

Mass Spectrometry

| m/z | Assignment |

| 220 | [M]⁺ (Molecular Ion) |

| Varies | Fragmentation pattern would involve cleavage of the carbothioamide group and fragmentation of the heterocyclic rings. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of compounds similar to this compound. These should be adapted and optimized for the specific synthesis of the target molecule.

General Synthetic Procedure for Thionation of a Nitrile:

-

Dissolve the nitrile precursor (1 equivalent) in a suitable solvent such as pyridine or a mixture of pyridine and ethanol.

-

In a well-ventilated fume hood, bubble hydrogen sulfide gas through the solution at room temperature for several hours, or add a sulfur source like sodium hydrosulfide.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the excess hydrogen sulfide and solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Prepare a solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

FT-IR Spectroscopy:

-

Acquire the FT-IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquire the mass spectrum over an appropriate m/z range.

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.

-

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound would follow a logical progression to confirm its identity, purity, and structure.

Caption: Workflow for the characterization of this compound.

Disclaimer: The spectroscopic data and experimental protocols presented here are generalized and predictive. For definitive and accurate data, experimental synthesis and characterization of this compound are required. Commercial suppliers may offer analytical services to obtain this data upon request.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

Disclaimer: The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Experimental verification is required for precise and accurate spectral assignments.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for 5-(Pyridin-2-yl)thiophene-2-carbothioamide is summarized in Table 1. The chemical shifts (δ) are referenced to a standard internal solvent signal. The multiplicity of each signal is indicated as 's' for singlet, 'd' for doublet, 't' for triplet, and 'dd' for doublet of doublets. The coupling constants (J) are reported in Hertz (Hz).

Table 1. Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.6 - 7.8 | d | ~4.0 |

| H-4 | ~7.4 - 7.6 | d | ~4.0 |

| H-3' | ~7.8 - 8.0 | d | ~8.0 |

| H-4' | ~7.9 - 8.1 | t | ~7.8 |

| H-5' | ~7.3 - 7.5 | t | ~6.5 |

| H-6' | ~8.5 - 8.7 | d | ~4.5 |

| -CSNH₂ | ~9.5 - 10.0 (br s) & ~8.0 - 8.5 (br s) | br s | - |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data for this compound is presented in Table 2. The chemical shifts (δ) are reported in parts per million (ppm).

Table 2. Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 | ~180 - 185 |

| C-3 | ~125 - 128 |

| C-4 | ~128 - 132 |

| C-5 | ~140 - 145 |

| C-2' | ~150 - 155 |

| C-3' | ~120 - 124 |

| C-4' | ~136 - 140 |

| C-5' | ~122 - 126 |

| C-6' | ~148 - 152 |

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for this class of compounds due to its excellent dissolving power. Other potential solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or brief sonication.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent peak.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Tuning and Shimming: The probe should be tuned to the appropriate frequency for ¹H or ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are usually sufficient, depending on the sample concentration.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-250 ppm is standard.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of the peaks are accurately determined.

Logical Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of a small molecule like this compound.

In-Depth Technical Guide to the Mass Spectrometry of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 5-(Pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of interest in pharmaceutical and materials science research. This document outlines the predicted fragmentation patterns, provides a general experimental protocol for its analysis, and presents relevant data in a structured format.

Compound Overview

This compound is a molecule featuring a pyridine ring linked to a thiophene ring, which is further substituted with a carbothioamide group. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₁₀H₈N₂S₂ | [2][3] |

| Molecular Weight | 220.3 g/mol | [2] |

| Exact Mass | 220.0129 Da | [2] |

| CAS Number | 306934-91-8 | [1][2] |

Predicted Mass Spectrometric Fragmentation

The primary fragmentation pathways are likely to involve:

-

α-Cleavage adjacent to the thiocarbonyl group: This is a common fragmentation for thioamides and would result in the loss of the ·NH₂ radical, leading to a fragment ion at m/z 204.

-

Cleavage of the C-C bond between the thiophene and pyridine rings: This would lead to two characteristic fragment ions: the pyridinyl cation (m/z 78) and the thiophene-2-carbothioamide cation (m/z 142).

-

Fragmentation of the thiophene ring: Thiophene rings can undergo complex rearrangements and fragmentations, often involving the loss of CS or C₂H₂S.

-

Loss of H₂S: Elimination of a hydrogen sulfide molecule from the molecular ion could lead to a fragment at m/z 186.

-

Fragmentation of the pyridine ring: The pyridine ring is relatively stable but can lose HCN, resulting in a fragment ion.

A proposed fragmentation pathway is visualized in the following diagram:

Quantitative Data from Analogous Compounds

To provide a quantitative perspective, the mass spectrum of a structurally similar compound, Ethyl 2-(pyridin-2-yl)-5-thiophenecarboxylate , is presented. While the functional group at the 2-position of the thiophene ring is different (ester vs. carbothioamide), the fragmentation of the core pyridinyl-thiophene structure can offer valuable insights.

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 247 | 100 | [M]⁺˙ (Molecular Ion) |

| 218 | 75 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 202 | 60 | [M - OC₂H₅]⁺ (Loss of ethoxy group) |

| 174 | 45 | [M - COOC₂H₅]⁺ (Loss of ethyl carboxylate group) |

| 78 | 30 | [C₅H₄N]⁺ (Pyridinyl cation) |

Data is illustrative and based on typical fragmentation of similar structures.

Experimental Protocols

A general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is outlined below. Commercial suppliers indicate that this compound is typically analyzed by LCMS or GCMS.[1]

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution to the desired concentration range for calibration.

-

Matrix Samples: For analysis in complex matrices (e.g., plasma, tissue extracts), a sample extraction protocol (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to remove interfering substances.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of nitrogen atoms that are readily protonated.

-

Scan Mode: Full scan mode to detect the molecular ion and major fragments. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Energy (for MS/MS): A range of collision energies (e.g., 10-40 eV) should be tested to optimize the fragmentation.

The following diagram illustrates the general workflow for LC-MS analysis:

Signaling Pathways and Logical Relationships

While this document focuses on the mass spectrometric characterization, it is important to note that pyridinyl-thiophene derivatives are often investigated for their biological activities. The characterization data obtained from mass spectrometry is crucial for confirming the identity of the active compound in drug discovery and development pipelines.

The logical relationship for the application of this data in a research context is as follows:

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. While experimental data for this specific molecule is limited, the predicted fragmentation patterns and the general experimental protocol serve as a valuable resource for researchers. The provided workflows and data from analogous compounds offer a strong starting point for the development of specific and robust analytical methods for the characterization and quantification of this compound in various research and development settings.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopic properties of 5-(Pyridin-2-yl)thiophene-2-carbothioamide. The document outlines a plausible synthesis protocol and the methodology for acquiring IR spectral data. A comprehensive table of expected vibrational frequencies is presented, based on the analysis of its constituent functional groups. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and analytical chemistry.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a thiophene ring, which is further substituted with a carbothioamide group. The unique combination of these moieties suggests potential applications in medicinal chemistry and materials science. The pyridine and thiophene rings are common scaffolds in pharmacologically active compounds, while the carbothioamide group is known for its coordinating properties and biological activities. Infrared spectroscopy is a fundamental analytical technique for the characterization of such molecules, providing critical information about their functional groups and molecular structure.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the preparation of a chalcone intermediate followed by cyclization with thiosemicarbazide.

Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(pyridin-2-yl)prop-2-en-1-one

-

To a solution of 2-acetyl-5-bromothiophene (1 mmol) and 2-pyridinecarboxaldehyde (1 mmol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (10%) is added dropwise with constant stirring at room temperature.

-

The reaction mixture is stirred for 4-6 hours, during which a solid precipitate is formed.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitate is filtered, washed with cold water until the filtrate is neutral, and then dried.

-

The crude product is recrystallized from ethanol to yield the pure chalcone.

Step 2: Synthesis of this compound

-

A mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide (1.5 mmol) in ethanol (30 mL) is refluxed in the presence of a catalytic amount of potassium hydroxide for 8-10 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered.

-

The solid is washed with cold ethanol and dried under vacuum.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

Infrared Spectroscopy

-

A small amount of the purified this compound is finely ground with potassium bromide (KBr) in a mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to obtain the final infrared spectrum of the compound.

Infrared Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The assignments are based on established vibrational frequencies for thiophene, pyridine, and carbothioamide functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3350 - 3150 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary thioamide |

| 3100 - 3000 | Medium-Weak | C-H aromatic stretching (pyridine and thiophene rings) |

| ~1620 | Medium-Strong | C=N stretching of the pyridine ring[1] |

| 1580 - 1560 | Medium-Strong | N-H bending of the thioamide |

| 1470 - 1430 | Strong | C=C aromatic stretching (pyridine and thiophene rings) |

| 1430 - 1400 | Strong | C-N stretching of the thioamide group |

| 1350 - 1250 | Strong | C=S stretching of the thioamide group[2] |

| 850 - 800 | Strong | C-H out-of-plane bending (thiophene ring) |

| ~770 | Strong | C-H out-of-plane bending (pyridine ring) |

| 700 - 650 | Medium | C-S stretching (thiophene ring)[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Experimental workflow for the synthesis and FTIR analysis.

Potential Biological Significance

While specific biological studies on this compound are not extensively reported in the public domain, the structural motifs present in the molecule are of significant interest in drug development. Pyridine and thiophene cores are found in a wide array of bioactive compounds. For instance, compounds containing a 5-(pyridin-2-yl)thiazole scaffold have been investigated as inhibitors of transforming growth factor-beta type 1 receptor (TGF-βRI) kinase, also known as ALK5.[2] Inhibition of the TGF-β signaling pathway is a promising strategy for the treatment of various cancers and fibrotic diseases. Given the structural similarity, it is plausible that this compound could exhibit similar biological activities. Further research is warranted to explore the potential of this compound as a therapeutic agent.

References

A Comprehensive Technical Guide on the Theoretical and Experimental Aspects of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and experimental studies concerning 5-(pyridin-2-yl)thiophene-2-carbothioamide, a heterocyclic compound of significant interest in medicinal chemistry. This document amalgamates data from computational chemistry, details plausible synthetic routes, and discusses potential biological activities based on studies of structurally related compounds. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the pyridine-thiophene scaffold.

Introduction

Heterocyclic compounds containing thiophene and pyridine rings are prominent pharmacophores in a multitude of biologically active molecules. The unique electronic properties and structural features of these rings allow for diverse interactions with biological targets. The carbothioamide group further enhances the potential for hydrogen bonding and coordination with metal ions, making it a valuable functional group in drug design. This compound combines these key features, suggesting its potential as a scaffold for the development of novel therapeutic agents. This guide explores the theoretical underpinnings of its molecular properties, outlines potential synthetic methodologies, and discusses its putative biological significance.

Molecular and Physicochemical Properties

This compound, with the chemical formula C₁₀H₈N₂S₂, is a compound that brings together the electron-rich thiophene ring and the electron-deficient pyridine ring, connected by a single bond that allows for rotational flexibility. The carbothioamide group at the 2-position of the thiophene ring is a key functional group that can participate in various chemical reactions and biological interactions.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 5-pyridin-2-ylthiophene-2-carbothioamide |

| CAS Number | 306934-91-8 |

| Molecular Formula | C₁₀H₈N₂S₂ |

| Molecular Weight | 220.3 g/mol |

| Monoisotopic Mass | 220.01289061 Da |

| SMILES | C1=CC=NC(=C1)C2=CC=C(S2)C(=S)N |

| InChI | InChI=1S/C10H8N2S2/c11-10(13)9-5-4-8(14-9)7-3-1-2-6-12-7/h1-6H,(H2,11,13) |

Theoretical Studies: A Computational Perspective

While specific theoretical studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from computational analyses of structurally similar thiophene-carbothioamide and pyridine-thiophene derivatives. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of such molecules.

Molecular Geometry and Electronic Properties

DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and predict various electronic properties. For related thiophene-carbothioamide derivatives, these studies often reveal a nearly planar conformation between the thiophene and adjacent aromatic rings, which can be crucial for π-π stacking interactions with biological targets.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity. A smaller energy gap generally implies higher reactivity. For a series of thiophene-2-carboxamide derivatives, HOMO-LUMO energy gaps have been reported in the range of 3.83 to 5.031 eV.[2]

Table 2: Representative Theoretical Data for Thiophene-Carbothioamide Derivatives

| Parameter | Typical Value Range | Significance |

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.8 to 5.1 eV | Chemical reactivity and stability |

| Dipole Moment | 2.0 to 5.0 D | Polarity and intermolecular interactions |

Molecular Electrostatic Potential (MEP)

MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In pyridine-thiophene systems, the nitrogen atom of the pyridine ring and the sulfur atom of the carbothioamide group are typically identified as regions of negative electrostatic potential (nucleophilic sites), while the hydrogen atoms of the amino group are regions of positive electrostatic potential (electrophilic sites).

Experimental Protocols: Synthesis and Characterization

Proposed Synthetic Pathway

A likely approach involves a multi-step synthesis starting from 2-acetylthiophene and 2-pyridinecarboxaldehyde, proceeding through a chalcone intermediate, followed by cyclization with thiosemicarbazide.

References

Discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide

An in-depth technical guide on the discovery and history of 5-(Pyridin-2-yl)thiophene-2-carbothioamide for researchers, scientists, and drug development professionals.

Abstract

This compound, a heterocyclic compound featuring linked pyridine and thiophene rings, has emerged as a scaffold of interest in medicinal chemistry. This document provides a comprehensive overview of its discovery, synthesis, and the exploration of its biological activities. While the initial report of its synthesis is not extensively detailed in readily available literature, its structural motifs are present in numerous compounds with significant pharmacological properties, including kinase inhibition and anticancer effects. This guide summarizes the known synthetic routes, highlights the biological relevance of its constituent parts, and outlines potential areas for future research and drug development.

Introduction